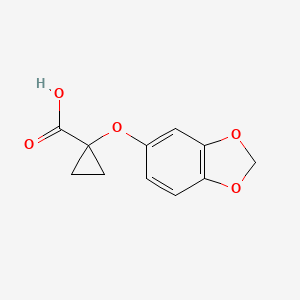
1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol. This compound is characterized by its unique structure, which includes a cyclopropane ring and a 1,3-dioxaindan moiety.
Preparation Methods
The synthesis of 1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 1,3-dioxaindan-5-ol with cyclopropane-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: The ester or ether bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(1,3-dioxaindan-5-yloxy)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(1,3-dioxaindan-5-yl)cyclopropane-1-carbaldehyde: This compound has a similar structure but contains an aldehyde group instead of a carboxylic acid group.
1-aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has different biological activities and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yloxy)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-10(13)11(3-4-11)16-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXBNEBBXKOLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
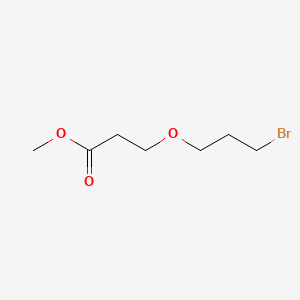
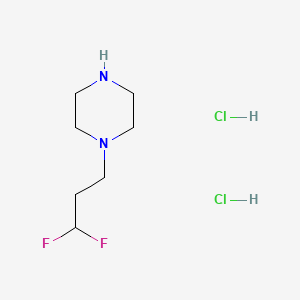
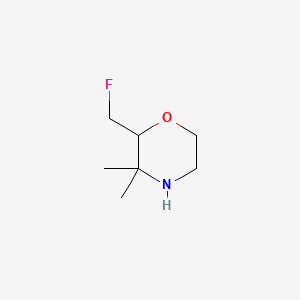
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)

![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoylchloride](/img/structure/B6608529.png)
![3-chloro-5H-pyrrolo[3,2-c]pyridazine-7-carbaldehyde](/img/structure/B6608536.png)
![tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B6608540.png)
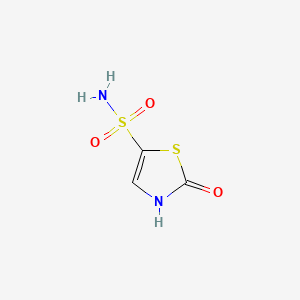
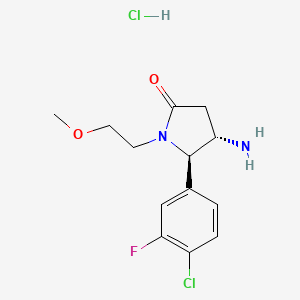
![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)

